molecular formula C8H10S B15349985 3-[(E)-2-Butenyl]thiophene

3-[(E)-2-Butenyl]thiophene

Cat. No.: B15349985
M. Wt: 138.23 g/mol
InChI Key: ZMTMGBWXXSHXHO-NSCUHMNNSA-N
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Description

3-[(E)-2-Butenyl]thiophene is a heterocyclic organic compound characterized by a thiophene ring substituted with a (E)-2-butenyl group. Thiophene itself is a five-membered aromatic ring containing a sulfur atom, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Butenyl]thiophene typically involves the reaction of thiophene with an appropriate alkylating agent. One common method is the Heck reaction, where thiophene is reacted with an alkenyl halide in the presence of a palladium catalyst. The reaction conditions include heating under reflux with a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Heck reactions or other suitable alkylation methods. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-2-Butenyl]thiophene can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the double bond in the butenyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

  • Substitution: Electrophilic substitution often uses strong acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Butylthiophene derivatives.

  • Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-[(E)-2-Butenyl]thiophene has found applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Derivatives of thiophene are studied for their biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Thiophene derivatives are explored for their potential use in drug development, targeting various diseases.

  • Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-[(E)-2-Butenyl]thiophene exerts its effects depends on its derivatives and the specific biological targets. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

  • 2-thiopheneethanol

  • 3-thiophenemethanol

  • 2,5-dimethylthiophene

  • 3-methylthiophene

This detailed overview provides a comprehensive understanding of 3-[(E)-2-Butenyl]thiophene, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds

Properties

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

IUPAC Name

3-[(E)-but-2-enyl]thiophene

InChI

InChI=1S/C8H10S/c1-2-3-4-8-5-6-9-7-8/h2-3,5-7H,4H2,1H3/b3-2+

InChI Key

ZMTMGBWXXSHXHO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CSC=C1

Canonical SMILES

CC=CCC1=CSC=C1

Origin of Product

United States

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